molecular formula C24H18ClFN2O4S B2636847 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866590-96-7

2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2636847
CAS No.: 866590-96-7
M. Wt: 484.93
InChI Key: UNCNWJLAXSKLMR-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a quinoline core substituted with a 4-chlorobenzenesulfonyl group at position 3, a methyl group at position 6, and an N-(4-fluorophenyl)acetamide side chain at position 1. The quinoline scaffold is known for its pharmacological versatility, particularly in antimicrobial and anticancer applications. The 6-methyl substituent may improve metabolic stability, while the 4-fluorophenyl acetamide group contributes to lipophilicity and bioavailability. Structural studies of analogous compounds often employ X-ray crystallography refined via SHELX programs , ensuring precise conformational analysis.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O4S/c1-15-2-11-21-20(12-15)24(30)22(33(31,32)19-9-3-16(25)4-10-19)13-28(21)14-23(29)27-18-7-5-17(26)6-8-18/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCNWJLAXSKLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Addition of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Fluorophenylacetamide Group: This step involves the acylation of the quinoline derivative with 4-fluorophenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it could inhibit the activity of kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound’s structural analogs vary in substituents on the quinoline core, sulfonyl groups, and acetamide moieties, leading to distinct physicochemical and pharmacological profiles. Below is a detailed comparison:

Substituents on the Quinoline Core

  • Target Compound : 6-Methyl group.
    • Impact : Enhances steric bulk and metabolic stability compared to smaller substituents.
  • Analog 1 (): 6-Fluoro substituent.
  • Analog 2 () : 6-Ethyl group.
    • Impact : Greater lipophilicity and steric hindrance compared to methyl, possibly reducing solubility .

Sulfonyl Group Variations

  • Target Compound : 4-Chlorobenzenesulfonyl.
    • Impact : Strong electron-withdrawing effect; chlorine enhances halogen bonding.
  • Analog 1 () : 4-Fluorobenzenesulfonyl.
    • Impact : Fluorine’s smaller size and higher electronegativity may improve membrane permeability .
  • Analog 3 (): Unsubstituted benzenesulfonyl.

Acetamide Moieties

  • Target Compound : N-(4-Fluorophenyl).
    • Impact : Fluorine’s electron-withdrawing nature enhances resonance stabilization of the amide bond.
  • Analog 1 () : N-(2-Methylphenyl).
    • Impact : Ortho-methyl group introduces steric hindrance, possibly limiting rotational freedom .
  • Analog 4 (): N-(4-Nitrophenyl).

Table 1: Structural and Functional Comparison

Compound Feature Target Compound Analog 1 () Analog 2 () Analog 4 ()
Quinoline Substituent (Position 6) Methyl Fluoro Ethyl Trifluoromethyl (benzothiazine core)
Sulfonyl Group 4-Chlorobenzenesulfonyl 4-Fluorobenzenesulfonyl Benzenesulfonyl N/A
Acetamide Group N-(4-Fluorophenyl) N-(2-Methylphenyl) N-(4-Chlorophenyl) N-(4-Nitrophenyl)
Key Property Balanced lipophilicity & stability High electronegativity High steric bulk High reactivity

Biological Activity

The compound 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic molecule with potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H23ClN2O4SC_{26}H_{23}ClN_{2}O_{4}S. It features a quinoline core, which is known for its diverse biological activities. The presence of a chlorobenzenesulfonyl group enhances its pharmacological profile by improving solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in critical biological pathways. The sulfonamide moiety is known to inhibit several enzymes, potentially leading to therapeutic effects against various diseases.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Antioxidant Activity: It may exhibit free radical scavenging properties, contributing to its protective effects against oxidative stress.

In Vitro Studies

Recent studies have evaluated the compound's activity against several biological targets:

Target EnzymeActivity (IC50 μM)Reference
AChE10.4
BChE7.7
COX-2Moderate
LOX-15Moderate

These studies indicate that the compound demonstrates significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a candidate for further exploration in neurodegenerative disorders like Alzheimer's disease.

Cytotoxicity Assays

The cytotoxic effects of the compound were assessed using various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results showed that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential for anticancer therapy.

Case Studies

  • Study on Neuroprotective Effects:
    In a study evaluating neuroprotective properties, the compound was found to significantly reduce neuronal cell death induced by oxidative stress in vitro. This suggests its potential application in treating neurodegenerative diseases.
  • Anti-inflammatory Activity:
    Another study demonstrated that the compound effectively reduced inflammation markers in a lipopolysaccharide (LPS)-induced model of inflammation, highlighting its anti-inflammatory properties.

Q & A

Q. Q1: What are the key challenges in synthesizing this compound, and how can impurities be minimized during multi-step synthesis?

Methodological Answer: Synthesis of this compound involves multi-step reactions, including sulfonylation, cyclization, and amidation. Common challenges include low yields due to steric hindrance at the 4-chlorobenzenesulfonyl group and side reactions during quinoline ring formation. To minimize impurities:

  • Use high-purity starting materials (e.g., 4-chlorobenzenesulfonyl chloride with ≥98% purity).
  • Optimize reaction stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to avoid unreacted intermediates).
  • Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates .
  • Monitor reaction progress via <sup>1</sup>H NMR (e.g., disappearance of methylene protons at δ 3.8 ppm in intermediates) .

Q. Q2: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic methods is critical:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Verify aromatic proton environments (e.g., 4-fluorophenyl protons at δ 7.1–7.3 ppm) and carbonyl groups (C=O at ~170 ppm in <sup>13</sup>C NMR) .
  • X-ray crystallography : Resolve molecular conformation, particularly the dihedral angle between the quinoline and 4-chlorobenzenesulfonyl moieties (typically 45–60°) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]<sup>+</sup> at m/z 497.0825 for C24H19ClFN2O4S) .

Q. Q3: What experimental design strategies are recommended for optimizing reaction conditions?

Methodological Answer: Use statistical Design of Experiments (DoE) to systematically optimize parameters:

  • Factors : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1 mol% Pd).
  • Response variables : Yield, purity, reaction time.
  • Central Composite Design (CCD) : Identify interactions between factors (e.g., high temperature improves cyclization but increases side products).
  • Validate optimal conditions with triplicate runs (RSD <5%) .

Advanced Research Questions

Q. Q4: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer: Leverage quantum chemical calculations (e.g., Gaussian 16):

  • Perform density functional theory (DFT) to calculate activation energies for sulfonylation (B3LYP/6-31G* basis set).
  • Simulate reaction pathways using intrinsic reaction coordinate (IRC) analysis to identify transition states .
  • Compare computational results with experimental kinetic data (e.g., Arrhenius plots for reaction rates at 70–100°C) .

Q. Q5: How should researchers address contradictory data on the compound’s solubility and bioactivity?

Methodological Answer: Contradictions may arise from solvent polarity or aggregation effects. Mitigation strategies include:

  • Solubility assays : Measure logP (octanol/water partition coefficient) and compare with calculated values (e.g., XLogP3 ~3.5).
  • Dynamic light scattering (DLS) : Detect nanoparticle formation in aqueous buffers (e.g., >200 nm aggregates reduce bioavailability) .
  • Molecular dynamics simulations : Model interactions with lipid bilayers to predict membrane permeability .

Q. Q6: What methodologies are suitable for studying the compound’s biological activity against kinase targets?

Methodological Answer:

  • In vitro kinase assays : Use recombinant kinases (e.g., EGFR, JAK2) with ATP-competitive assays (IC50 determination via fluorescence polarization) .
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells by monitoring protein stability post-treatment .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replace 4-fluorophenyl with 4-chlorophenyl) to assess potency shifts .

Q. Q7: How can researchers elucidate the mechanism of action for observed anti-inflammatory effects?

Methodological Answer:

  • Transcriptomic profiling : Perform RNA-seq on treated macrophages (LPS-induced model) to identify downregulated NF-κB pathway genes .
  • Enzyme kinetics : Measure inhibition constants (Ki) for COX-2 using purified enzyme and arachidonic acid substrate .
  • Molecular docking : Simulate binding poses in COX-2 active site (PDB ID 5KIR) to prioritize residues for mutagenesis studies .

Q. Q8: What analytical approaches are recommended for detecting degradation products under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to pH 1–13, UV light, and 40–80°C for 48 hours .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide fragment at m/z 121.0523) using a Q-TOF mass spectrometer .
  • Accelerated stability testing : Store samples at 25°C/60% RH for 6 months and monitor purity via HPLC-UV (λ = 254 nm) .

Q. Q9: How can researchers establish a robust structure-activity relationship (SAR) for derivatives?

Methodological Answer:

  • Parallel synthesis : Prepare a library of 20–50 analogs with variations in sulfonyl, quinoline, and acetamide groups .
  • Multivariate analysis : Use partial least squares (PLS) regression to correlate descriptors (e.g., Hammett σ values) with bioactivity .
  • Crystallographic data : Overlay X-ray structures of analogs to identify conserved hydrogen bonds (e.g., sulfonyl O⋯H-N interactions) .

Q. Q10: What strategies improve the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • Microsomal stability assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS (t1/2 >60 min desirable) .
  • Deuterium labeling : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the acetamide moiety as an ester to enhance oral bioavailability .

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